molecular formula C8H12O3 B1149790 Cleroindicin C CAS No. 183626-28-0

Cleroindicin C

Cat. No.: B1149790
CAS No.: 183626-28-0
M. Wt: 156.17908
InChI Key:
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Description

Cleroindicin C is a naturally occurring compound isolated from the aerial parts of the plant Clerodendrum indicum. This compound has a unique chemical structure characterized by a cyclohexene ring fused with a furan ring, along with two additional oxygen-containing functional groups.

Future Directions

Catalytic asymmetric dearomatization is an emerging and dynamic research subject in asymmetric catalysis, which has received considerable attention in recent years . The direct transformations from readily available aromatic feedstocks to structurally diverse three-dimensional polycyclic molecules make catalytic asymmetric dearomatization reactions of broad interest for both organic synthesis and medicinal chemistry .

Mechanism of Action

Target of Action

Cleroindicin C is a natural product derived from plants . .

Mode of Action

The mode of action of this compound remains largely unknown. Preliminary studies suggest potential anti-tumor and anti-inflammatory properties. The compound’s interaction with its targets and any resulting changes are subjects of ongoing research.

Biochemical Pathways

It has been suggested that this compound may be involved in the catalytic asymmetric dearomatization process .

Result of Action

Some research suggests potential anti-tumor and anti-inflammatory properties. Further investigation is required to describe the molecular and cellular effects of this compound’s action.

Preparation Methods

Synthetic Routes and Reaction Conditions

The enantioselective total synthesis of cleroindicin C involves the use of 2,4-dihydroxybenzaldehyde as a starting material. The synthesis proceeds through sequential o-quinone methide chemistry and diastereoselective dearomatization . Another synthetic route involves the conversion of 3,3a,7,7aα-tetrahydro-3aα-hydroxy-2H-6-benzofuranone to this compound .

Industrial Production Methods

Currently, there is limited information on the industrial production methods of this compound. Most of the available data focuses on laboratory-scale synthesis, and further research is needed to develop scalable industrial production processes.

Chemical Reactions Analysis

Types of Reactions

Cleroindicin C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include Triton B, aluminum amalgam, and P(OPh)3. These reagents facilitate intramolecular epoxidation, reduction, and other transformations .

Major Products Formed

The major products formed from the reactions of this compound include cleroindicin D and cleroindicin F. For example, the reduction of the hydroperoxyl group in this compound by P(OPh)3 generates cleroindicin F .

Comparison with Similar Compounds

. These compounds share similar structural features but differ in their specific functional groups and biological activities. Cleroindicin C is unique due to its specific combination of functional groups, which contribute to its distinct biological properties.

Conclusion

This compound is a fascinating compound with significant potential in various scientific research applications. Its unique chemical structure and promising biological activities make it an important subject of study in the fields of chemistry, biology, medicine, and industry. Further research is needed to fully understand its mechanism of action and to develop scalable production methods for its use in various applications.

Properties

IUPAC Name

(3aR,7aS)-3a-hydroxy-2,3,4,5,7,7a-hexahydro-1-benzofuran-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O3/c9-6-1-2-8(10)3-4-11-7(8)5-6/h7,10H,1-5H2/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCBQZDMJIVJQLX-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOC2CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@]2(CCO[C@H]2CC1=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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